

optimizing samatasvir combination regimens

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Samatasvir

CAS No.: 1312547-19-5

Cat. No.: S542375

Get Quote

Samatasvir Development Status

The most recent clinical trial found was in 2014, and its status is listed as "**NOT RECRUITING**" [1]. No recent data or ongoing development activities were found, suggesting that this drug candidate is no longer being actively pursued in clinical development.

Samatasvir Technical Profile

The table below summarizes the key technical characteristics of **samatasvir** based on historical research data.

Attribute	Description
Drug Name	Samatasvir (also known as IDX719)
Drug Class	HCV nonstructural 5A (NS5A) protein inhibitor [2]
Antiviral Activity	Pan-genotypic, low picomolar activity (EC ₅₀ : 2-24 pM against GT 1-5 replicons) [2]
Key Resistance Mutations	NS5A amino acids 28, 30, 31, 32, and 93 (identified through <i>in vitro</i> selection) [2]

Attribute	Description
Clinical Antiviral Response	Mean max reduction in HCV RNA after 3-day monotherapy: 3.0-4.3 log ₁₀ IU/mL across genotypes 1, 3, and 4 [3]
Pharmacokinetics	Long plasma half-life of ~20 hours, supporting once-daily dosing [3]

Frequently Asked Questions for Researchers

- **Q1: What was the clinical evidence for samatasvir's pan-genotypic activity?** Early-phase clinical trials demonstrated that a 3-day monotherapy with **samatasvir** (25-100 mg/day) led to rapid and profound viral load reductions in treatment-naïve patients infected with HCV genotypes 1, 3, and 4. However, its activity in genotype 2 was variable and dependent on a baseline polymorphism at amino acid 31 of the NS5A protein (active with L31, minimal activity with M31) [3].
- **Q2: How was the resistance profile of samatasvir characterized in vitro?** *In vitro* resistance selection experiments using genotype 1a replicons identified mutations in the NS5A protein at amino acids 28, 30, 31, 32, and 93 as potential resistance loci. This profile is similar to that of other first-generation NS5A inhibitors and indicates that **samatasvir** affects NS5A function [2].
- **Q3: Was samatasvir evaluated in combination with other direct-acting antivirals?** Yes, historical records show a Phase 2 clinical trial (NCT01852604) that evaluated **samatasvir** in combination with the protease inhibitor simeprevir and/or the polymerase inhibitor TMC647055/ritonavir, with or without ribavirin, for 12 weeks in patients with chronic HCV infection [1]. *In vitro* studies also showed that **samatasvir** demonstrated an overall additive effect when combined with interferon alfa, ribavirin, and various classes of HCV polymerase and protease inhibitors [2].

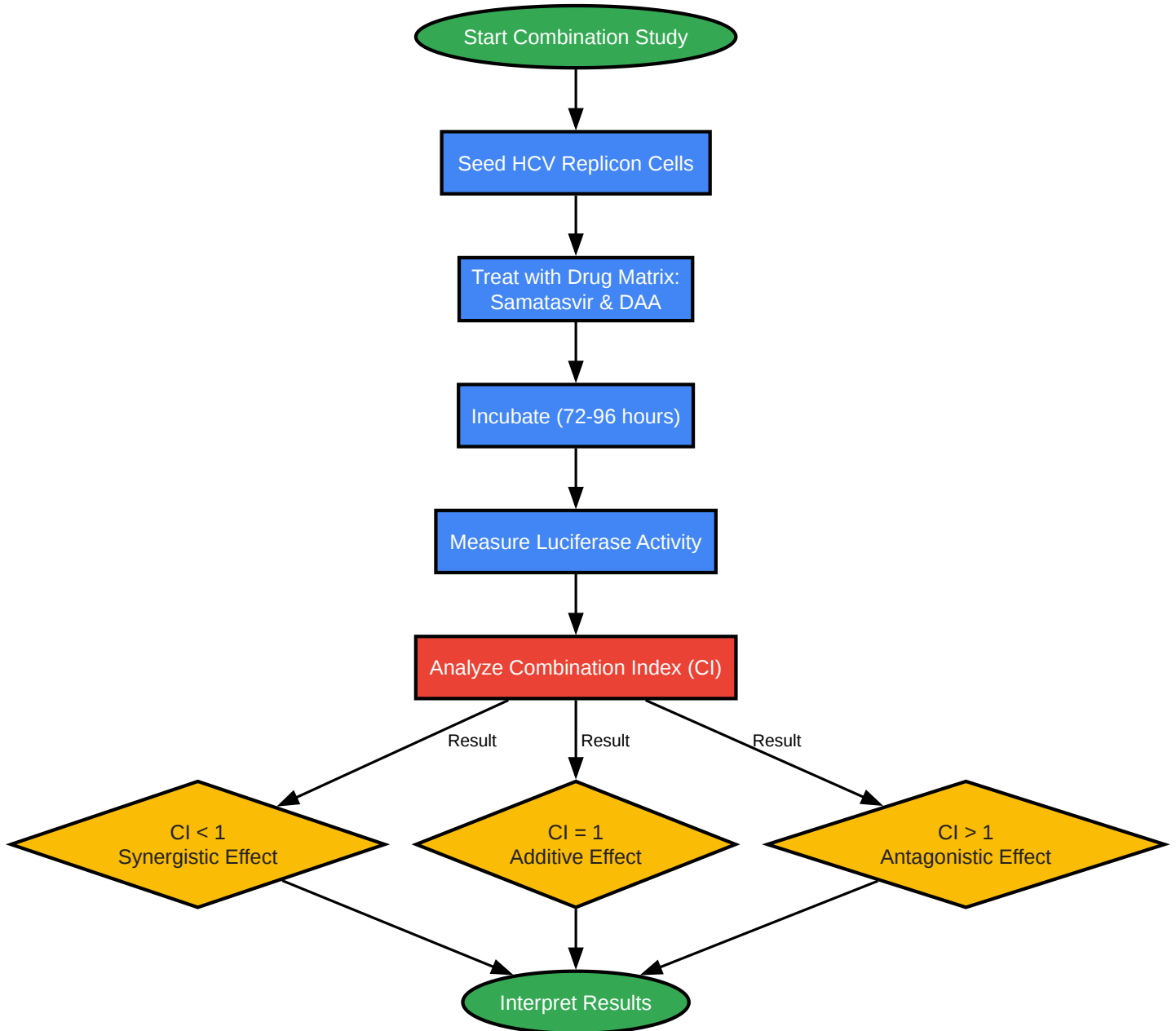
Experimental Protocol: In Vitro Combination Antiviral Assay

The following methodology is adapted from historical scientific literature on **samatasvir** [2].

- **Objective:** To evaluate the combined antiviral effect of **samatasvir** and another direct-acting antiviral (DAA) against HCV in a replicon system.
- **Materials:**
 - **Cell Line:** Huh-7 cells harboring a bicistronic HCV replicon (e.g., genotype 1b Con1 or 1a H77 with adaptive mutations and a luciferase reporter gene).
 - **Compounds:** **Samatasvir** and the combination DAA (e.g., a nucleotide polymerase inhibitor).
 - **Equipment:** Cell culture facilities, luminometer.
- **Procedure:**
 - Seed replicon cells into 96-well plates.
 - Treat cells with a matrix of serial dilutions of **samatasvir** and the combination DAA, both individually and in combination.
 - Incubate for 3-4 days.
 - Lyse cells and measure luciferase activity as a surrogate for HCV RNA replication.
 - Calculate the percent inhibition for each drug alone and in combination.
- **Data Analysis:** Analyze the data using software like CalcuSyn to determine the combination index (CI) according to the Chou-Talalay method, where $CI < 1$ indicates synergy, $CI = 1$ indicates additivity, and $CI > 1$ indicates antagonism.

Experimental Workflow: Combination Study

The diagram below outlines the logical workflow for conducting an *in vitro* combination study, as described in the protocol.



[Click to download full resolution via product page](#)

A Note on Current HCV Research

Since the development of **samatasvir** seems to be inactive, your research might benefit from looking into more recent advances. For instance, other companies are developing new combinations, such as **bemnifosbuvir** (a nucleotide polymerase inhibitor) and **ruzasvir** (an NS5A inhibitor), which are currently in Phase 3 trials and are being investigated as a potential best-in-class, pan-genotypic regimen for HCV [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Samatasvir (IDX719) in Combinations With Simeprevir and/ ... [stanfordhealthcare.org]
2. In Vitro Activity and Resistance Profile of Samatasvir, a Novel ... [pmc.ncbi.nlm.nih.gov]
3. A randomized, double-blind, multiple-dose study of the pan ... [sciencedirect.com]
4. Atea Pharmaceuticals to Present New Data Supporting ... [finance.yahoo.com]

To cite this document: Smolecule. [optimizing samatasvir combination regimens]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b542375#optimizing-samatasvir-combination-regimens>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com